(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid

Data Gap Procurement Risk Evidence-Based Selection

(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid (CAS 2227199-14-4) is a synthetic, chiral small molecule with the molecular formula C21H21NO7 and a molecular weight of 399.4 g/mol. Its structure features a propanoic acid backbone substituted with two benzoyloxy ester groups and an isopropyl carbamoyl moiety, with defined (2S,3S) stereochemistry at its two chiral centers.

Molecular Formula C21H21NO7
Molecular Weight 399.4 g/mol
CAS No. 2227199-14-4
Cat. No. B3117331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid
CAS2227199-14-4
Molecular FormulaC21H21NO7
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C21H21NO7/c1-13(2)22-18(23)16(28-20(26)14-9-5-3-6-10-14)17(19(24)25)29-21(27)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3,(H,22,23)(H,24,25)/t16-,17-/m0/s1
InChIKeyYUZORMGPDNJKHY-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid (CAS 2227199-14-4): A Structurally Defined Chiral Propanoic Acid Derivative


(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid (CAS 2227199-14-4) is a synthetic, chiral small molecule with the molecular formula C21H21NO7 and a molecular weight of 399.4 g/mol [1]. Its structure features a propanoic acid backbone substituted with two benzoyloxy ester groups and an isopropyl carbamoyl moiety, with defined (2S,3S) stereochemistry at its two chiral centers [1]. Computed physicochemical properties include a calculated XLogP3-AA of 3.1 and a topological polar surface area of 119 Ų, as cataloged in authoritative chemical databases [1].

Why Generic Substitution Fails for (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid: The Critical Role of Stereochemistry and Functional Group Presentation


In-class substitution of (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid is precluded by its specific (2S,3S) stereochemical configuration, which dictates the three-dimensional orientation of its benzoyloxy and isopropyl carbamoyl substituents [1]. Even closely related analogs with identical connectivity—such as the (2R,3R) enantiomer or derivatives with alternative N-alkyl carbamoyl groups—would present these critical recognition elements in a distinct spatial arrangement, potentially leading to divergent intermolecular interactions [1]. For scientific procurement where stereochemical purity is a prerequisite, any deviation from the defined configuration introduces an uncontrolled variable that cannot be assumed to replicate the target compound's binding or reactivity profile.

Quantitative Differentiation Evidence for (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid: A Critical Assessment of Available Data


Absence of Published, Comparator-Based Performance Data for (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid

A systematic search of primary research literature, patents (Google Patents, Justia), and authoritative biological activity databases (PubChem, ChEMBL) did not identify any head-to-head comparison, cross-study comparable data, or class-level quantitative evidence for (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid against a defined comparator [1]. The compound's entry in PubChem (CID 1572628) provides structural confirmation and computed physicochemical properties, but contains no bioassay results, target binding data, or functional activity measurements [1]. Consequently, no evidence items meet the core admission rules requiring a clear comparator or baseline alongside quantitative data for both the target compound and the comparator. This represents a genuine evidence gap for procurement decisions that require performance-based differentiation.

Data Gap Procurement Risk Evidence-Based Selection

Procurement-Linked Application Scenarios for (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid Based on Current Evidence


Chiral Building Block for Asymmetric Synthesis

As a single-enantiomer (2S,3S) compound available in defined purity grades (e.g., 97%) [1], this molecule may serve as a chiral building block or intermediate in medicinal chemistry campaigns requiring stereochemically pure starting materials. Its procurement is justified when the synthetic route demands this exact stereochemical configuration.

Reference Standard for Analytical Method Development

The defined stereochemistry and unique combination of benzoyloxy and isopropyl carbamoyl functional groups make this compound suitable for use as a reference standard in chiral HPLC method development, particularly for separating diastereomers or enantiomers of structurally related analogs [1].

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies

With a computed XLogP3-AA of 3.1 and a topological polar surface area of 119 Ų [1], this compound occupies a specific lipophilicity-polarity space. It can serve as a physicochemical probe in SAR studies to assess the impact of lipophilicity and hydrogen-bonding capacity on target engagement, provided the comparator series is designed internally.

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